5,15-Bis(4-ethynylphenyl)porphyrin

Photophysics Spectroscopy Conjugation

5,15-Bis(4-ethynylphenyl)porphyrin (also designated 5,15-bis(4-ethynylphenyl)porphine or trans-A2B2 porphyrin) is a free-base porphyrin macrocycle bearing two terminal ethynyl (-C≡CH) groups positioned on phenyl substituents at the opposing 5- and 15-meso positions. This substitution pattern yields a precise trans-A2B2 geometry that confers both a rigid, extended π-conjugation pathway and two chemically orthogonal reactive handles for Sonogashira, Glaser–Hay, and thermal cross-linking chemistries.

Molecular Formula C36H22N4
Molecular Weight 510.6 g/mol
Cat. No. B12963556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,15-Bis(4-ethynylphenyl)porphyrin
Molecular FormulaC36H22N4
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C#C)C=C4)N3
InChIInChI=1S/C36H22N4/c1-3-23-5-9-25(10-6-23)35-31-17-13-27(37-31)21-29-15-19-33(39-29)36(26-11-7-24(4-2)8-12-26)34-20-16-30(40-34)22-28-14-18-32(35)38-28/h1-2,5-22,37-38H
InChIKeyOYXXRSFMSKAHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,15-Bis(4-ethynylphenyl)porphyrin: A meso-Ethynyl-Functionalized trans-A2B2 Porphyrin Monomer for Covalent Integration and Enhanced Photophysical Control


5,15-Bis(4-ethynylphenyl)porphyrin (also designated 5,15-bis(4-ethynylphenyl)porphine or trans-A2B2 porphyrin) is a free-base porphyrin macrocycle bearing two terminal ethynyl (-C≡CH) groups positioned on phenyl substituents at the opposing 5- and 15-meso positions. This substitution pattern yields a precise trans-A2B2 geometry that confers both a rigid, extended π-conjugation pathway and two chemically orthogonal reactive handles for Sonogashira, Glaser–Hay, and thermal cross-linking chemistries [1]. Computed physicochemical properties include a molecular weight of 510.59 g·mol⁻¹, an XLogP3 of 7.6, and a topological polar surface area of 57.4 Ų, consistent with the compound's solubility in common organic solvents such as dichloromethane, chloroform, and toluene . The compound is typically isolated as a purple solid, with commercial sources reporting purity of 98% .

Why Unfunctionalized or Differently Substituted Porphyrin Analogs Cannot Replace 5,15-Bis(4-ethynylphenyl)porphyrin in Applications Demanding Controlled Covalent Integration and Tunable Photophysics


The trans-5,15-bis(4-ethynylphenyl) substitution pattern is not an arbitrary structural feature—it is the critical determinant of the compound's utility in applications that require either direct covalent tethering into conjugated arrays or precise control over photophysical responses under varying chemical environments. Unfunctionalized tetraphenylporphyrin (H₂TPP) and its derivatives lack the terminal ethynyl moiety entirely, precluding Sonogashira coupling, Glaser–Hay oligomerization, and thermal cross-linking polymerization [1]. Among ethynyl-containing analogs, the number and positional placement of ethynyl groups dictate both the dimensionality of the resulting polymeric network and the extent of through-bond electronic communication: mono-ethynyl porphyrins act only as chain terminators, while tetra-ethynyl porphyrins (e.g., TEPP) yield highly cross-linked, less processable three-dimensional networks [2]. The trans-5,15-bis(ethynylphenyl) architecture strikes a deliberate balance—it offers two reactive termini for linear or macrocyclic extension while preserving the planar, coplanar conjugation geometry that maximizes substituent electronic coupling and minimizes steric distortion. Furthermore, the ethynyl spacer itself fundamentally alters the photophysical response to environmental stimuli: in the absence of this linker, as in H₂TPP derivatives, substituent electronic effects are severely attenuated due to the twisted conformation of the appended phenyl rings [1].

Quantitative Differentiation of 5,15-Bis(4-ethynylphenyl)porphyrin: Head-to-Head Photophysical and Polymerization Comparisons


Ethynyl Spacer Enables Enhanced Substituent Effects on Absorption Spectra Relative to H₂TPP Derivatives

In a direct head-to-head comparison, the series of free-base arylethynyl porphyrins (including the bis(4-ethynylphenyl) scaffold) exhibit enhanced substituent effects on electronic absorption spectra relative to the corresponding trans-disubstituted tetraphenylporphyrin (H₂TPP) derivatives that lack arylethynyl functionalities [1]. The ethynyl spacer imposes a coplanar geometry between the porphyrin macrocycle and the appended phenyl substituents, enabling more efficient π-conjugation and amplifying the electronic influence of peripheral substituents [1].

Photophysics Spectroscopy Conjugation

Arylethynyl Functionality Attenuates Protonation-Induced Fluorescence Lifetime Quenching

Upon protonation to the diacid form, both arylethynyl porphyrins and H₂TPP derivatives undergo reduced fluorescence lifetimes and enhanced nonradiative decay rates. However, the magnitude of this protonation-induced quenching is significantly attenuated in the presence of the arylethynyl functionalities [1]. This indicates that the ethynyl spacer mitigates the deleterious photophysical consequences of diacid formation—a phenomenon attributed to the reduced structural distortion experienced by arylethynyl porphyrins relative to H₂TPP upon protonation [1].

Photophysics Fluorescence Protonation

Arylethynyl Porphyrins Exhibit Reduced Structural Distortion upon Diacid Formation Relative to H₂TPP

Previous structural data demonstrate that arylethynyl porphyrins undergo less structural distortion upon diacid formation compared to H₂TPP [1]. Nonplanar distortion of the porphyrin macrocycle induced by protonation is the principal mechanism driving the significant alteration of photophysical properties in porphyrin diacids [1]. Therefore, the reduced distortion observed in arylethynyl systems directly explains their attenuated photophysical perturbations upon protonation.

Structural Chemistry Photophysics Nonplanar Distortion

Thermal Polymerization of Ethynylporphyrins Achieves 50-Fold Surface Coverage Enhancement over Saturation Monolayers

A systematic survey of 20 zinc porphyrins bearing 1–4 ethyne groups demonstrated that thermal treatment of ethynyl porphyrin monomers on Si(100) surfaces yields robust multilayer films via in situ polymerization [1]. Electrochemical analysis of these films reveals that surface coverages 50-fold greater than those of saturation-coverage monolayers are achievable, though the exact coverage varies approximately 10-fold among the surveyed molecules under a fixed set of film-forming conditions [1]. The trans-bis(ethynyl) geometry of 5,15-bis(4-ethynylphenyl)porphyrin is a direct enabler of this linear polymerization capability.

Surface Chemistry Polymer Films Molecular Electronics

Bis(ethynyl) Porphyrin Core Serves as a Versatile Platform for Donor-Acceptor Conjugates with Large First-Order Hyperpolarizabilities

The 5,15-bis(arylethynyl) linker topology enables the construction of asymmetric donor–acceptor porphyrins with exceptionally large first-order hyperpolarizabilities (β). A specific example, [5,15-bis-(phenyl)-10-(4-N,N-dimethylaminophenylethynyl)-20-(4-nitrophenylethynyl)porphinato]zinc(II), possesses by far the largest β value yet measured for an organic-based chromophore at the time of the report [1]. While direct comparative β values for the parent 5,15-bis(4-ethynylphenyl)porphyrin are not reported, the ethynyl linker topology is the essential structural feature enabling this exceptional NLO response—alkynyl groups allow full conjugation to the central porphyrin, whereas aryl rings and alkenes adopt twisted conformations that reduce conjugation efficiency [1].

Nonlinear Optics NLO Chromophores Hyperpolarizability

Application Scenarios for 5,15-Bis(4-ethynylphenyl)porphyrin in Advanced Materials, Photophysics, and Molecular Electronics


Synthesis of Conjugated Porphyrin Polymers and Covalent Organic Frameworks (COFs)

The terminal ethynyl groups enable Sonogashira cross-coupling with dihalogenated aromatic or porphyrinic monomers to yield linear conjugated polymers and 2D/3D covalent organic frameworks [1]. Unlike tetra-ethynyl porphyrins which produce densely cross-linked, insoluble networks, the trans-bis(ethynyl) geometry yields linear or macrocyclic architectures that can be processed into films or integrated into electronic device architectures [2].

Fabrication of Redox-Active Multilayer Films for Molecular Information Storage

Thermal in situ polymerization of ethynyl porphyrin monomers directly on Si(100), SiO₂, Au(111), or glass substrates generates robust multilayer films with surface coverages up to 50× that of a saturation monolayer [3]. Electrochemical accessibility of the porphyrin cation radicals in these films yields increased surface charge density, making them candidate materials for electrically addressable molecular-based information storage (e.g., DRAM capacitor dielectrics) [3].

Proton-Responsive Fluorescent Probes and Sensors

The attenuated fluorescence lifetime quenching and reduced structural distortion upon diacid formation, relative to H₂TPP, make bis(arylethynyl)porphyrins attractive scaffolds for proton- or pH-responsive fluorescent probes [4]. The preserved emissive properties under acidic conditions enable reliable sensing in biological or environmental samples where pH fluctuations would compromise H₂TPP-based systems.

Nonlinear Optical (NLO) Chromophore Development

The bis(arylethynyl) linker topology provides the coplanar π-conjugation pathway necessary for constructing donor–acceptor porphyrins with large first-order hyperpolarizabilities [5]. 5,15-Bis(4-ethynylphenyl)porphyrin serves as a key intermediate for the introduction of diverse donor and acceptor groups via Sonogashira coupling, enabling the rational design of NLO chromophores for optical limiting, frequency doubling, and waveguide switching applications [5].

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